4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
Description
The compound 4-(4-((4-fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a heterocyclic molecule featuring a central oxazole ring substituted with:
- An m-tolyl group (meta-methylphenyl) at position 2, providing steric bulk and hydrophobic character.
- A morpholine ring at position 5, enhancing solubility and modulating pharmacokinetic properties.
This structural framework is common in medicinal chemistry, where oxazole derivatives are explored for their bioactivity, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-14-3-2-4-15(13-14)18-22-19(20(27-18)23-9-11-26-12-10-23)28(24,25)17-7-5-16(21)6-8-17/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRELZGOGHZUXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a morpholine ring, an oxazole moiety, and a sulfonyl group attached to a fluorophenyl substituent. The presence of these functional groups is hypothesized to contribute to its biological activity.
Antiviral Properties
Research indicates that compounds containing oxazole rings exhibit notable antiviral activity. For instance, related compounds have shown efficacy against various viral targets, including hepatitis C virus (HCV) NS5B polymerase. The IC50 values reported for structurally similar compounds were in the range of 31.9 μM to 32.2 μM, suggesting that modifications in the oxazole structure can enhance antiviral potency .
Anticancer Activity
Studies have also highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar sulfonyl groups have demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis. A recent study reported that compounds with a similar structural framework showed promising results in inhibiting RET kinase activity, which is crucial for several cancer types .
The biological activity of This compound may be attributed to its ability to interact with specific biological targets:
- Receptor Modulation : The compound may act as a negative allosteric modulator for certain receptors, similar to other morpholine derivatives that have been studied for their effects on metabotropic glutamate receptors (mGluR5), which are implicated in psychiatric disorders .
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against diseases like cancer and viral infections.
Case Studies
- Antiviral Activity : A study conducted on related oxazole derivatives demonstrated their ability to inhibit HCV replication effectively, with a focus on structural modifications that enhance lipophilicity and receptor binding affinity .
- Anticancer Efficacy : In vitro studies on sulfonamide-containing compounds revealed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Data Summary
| Biological Activity | Related Compound | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Antiviral | Oxazole Derivative | 31.9 - 32.2 μM | Inhibition of NS5B polymerase |
| Anticancer | Sulfonamide Derivative | Moderate to High | RET kinase inhibition |
| Receptor Modulation | Morpholine Analog | N/A | Negative allosteric modulation of mGluR5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
a) Halogen-Substituted Analogues
- 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9): Replaces fluorine with chlorine on both the sulfonyl and aryl groups. Molecular weight: 439.3 g/mol vs. 428.4 g/mol (target compound). Exhibits a higher XLogP3 value (4.5 vs. ~3.8 estimated for the target), indicating increased lipophilicity .
4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one :
b) Aryl Group Modifications
- 4-{2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine: Uses 4-methylphenyl groups instead of 4-fluorophenyl and m-tolyl.
4-{2-benzhydryl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine (CAS 505066-64-8):
Sulfonyl Group Variations
- 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole: Replaces morpholine with a furan-thioether group.
4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine :
Structural and Crystallographic Insights
- Isostructural Chloro and Fluoro Derivatives: Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(...) (5) exhibit identical triclinic crystal structures despite halogen substitutions. Minor adjustments in bond lengths (<0.05 Å) accommodate chlorine’s larger size, while overall packing remains similar .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via sulfonation of oxazole intermediates, followed by nucleophilic substitution to attach morpholine, as demonstrated for analogues in .
- Biological Relevance : Fluorine’s electronegativity and small size optimize interactions with kinase ATP-binding pockets, as seen in pyridinylimidazole inhibitors (e.g., SB203580) .
- Thermal Stability : Melting points for analogues range from 132–230°C, with fluorinated derivatives typically exhibiting higher thermal stability due to stronger C-F bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
